2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound appears to contain several structural components common in organic chemistry, including a benzodioxol group, an imidazole ring, a sulfanyl group, and an acetamide group . These groups are common in a variety of organic compounds and can confer a range of properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the imidazole ring could potentially participate in tautomerism .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could potentially increase its lipophilicity .Scientific Research Applications
Crystal Structure and Biological Studies
Research into the structural and biological aspects of derivatives similar to the requested compound reveals insights into their potential applications. For instance, derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized for their crystal structures and evaluated for biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019). These studies highlight the compound's potential in antimicrobial and antioxidant applications.
Pharmacological Evaluation
Another avenue of application is observed in the pharmacological evaluation of novel compounds. For example, a series of novel potential antipsychotic agents have been synthesized and tested, demonstrating activities in behavioral animal tests without interacting with dopamine receptors, which is indicative of a unique mechanism of action (L D Wise et al., 1987). Such research points towards potential applications in psychiatric medication development.
Antitumor Activity
The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against some cancer cell lines, revealing the compound's potential in cancer treatment (L. Yurttaş et al., 2015). This opens a pathway for further research into anticancer applications.
Corrosion Inhibition
Exploring the chemistry of similar compounds has led to the development of new heterocyclic benzimidazole derivatives characterized for their corrosion inhibition properties, showcasing their application in protecting metals against corrosion (Z. Rouifi et al., 2020). This indicates potential industrial applications in materials science.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-4-7-22(8-5-17)30-14-23(20-6-9-24-25(13-20)33-16-32-24)29-27(30)34-15-26(31)28-21-11-18(2)10-19(3)12-21/h4-14H,15-16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBQXLPJRNJKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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